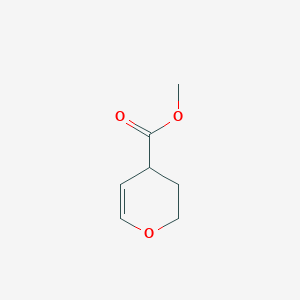

Methyl 3,4-dihydro-2H-pyran-4-carboxylate

Descripción general

Descripción

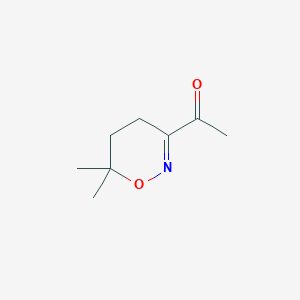

“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is a chemical compound that has attracted considerable interest due to its structural similarity to cyclohexene . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

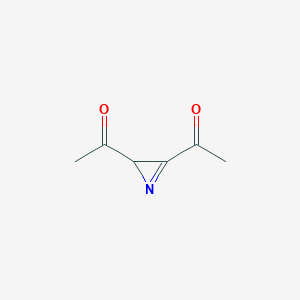

The synthesis of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” involves several steps. One method involves the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction was successfully utilized to synthesize 3,4-dihydro-2H-pyrans .Molecular Structure Analysis

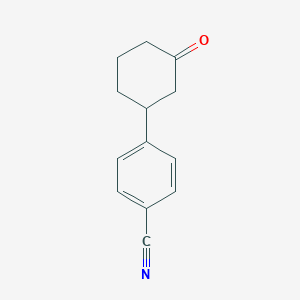

The molecular structure of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is complex and involves several atoms. The molecular formula is C7H9O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is involved in several chemical reactions. For instance, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts .Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” has several physical and chemical properties. It has a molecular weight of 141.145 Da . It is a liquid with a refractive index of 1.440 . It has a boiling point of 86°C and a melting point of -70°C .Aplicaciones Científicas De Investigación

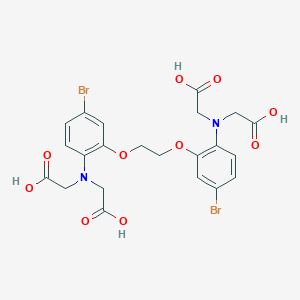

Prostaglandin E2 Delivery : A novel crystalline-rubbery hydrogel using derivatives of Methyl 3,4-dihydro-2H-pyran-4-carboxylate shows promising potential as a delivery system for prostaglandin E2, suggesting applications in therapeutic or biomedical fields (Graham, Mcneill, & Rashid, 1985).

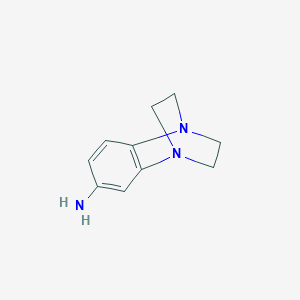

Cinchona-Modified Palladium Catalyst : Enantioselective hydrogenation of related compounds using a cinchona-modified palladium catalyst leads to asymmetric synthesis, which has implications in chemical synthesis and possibly in the creation of attractants for pests like cockroaches (Szőri, Szőllősi, & Bartók, 2008).

Antitumor Agent : Poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) derivatives demonstrate potential as a strong antitumor agent, indicating applications in medicine and pharmacology (Han et al., 1990).

Synthesis of Methyl 4,5-Dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates : This compound can be synthesized from 1-oxo-1,2,3,4-tetrahydrocarbazoles using intermediates, indicating its role in the development of various chemical structures and potential pharmaceutical applications (Martin & Prasad, 2006).

Microwave-Assisted Synthesis : A microwave-assisted liquid-phase synthesis method using functional ionic liquids provides high yields and purity for related compounds, indicating a more efficient production method in chemical synthesis (Yi, Peng, & Song, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRJBHKGIAEZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dihydro-2H-pyran-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

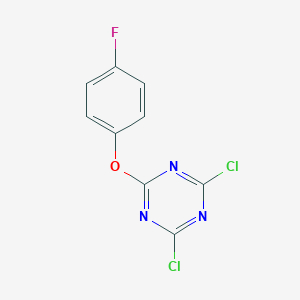

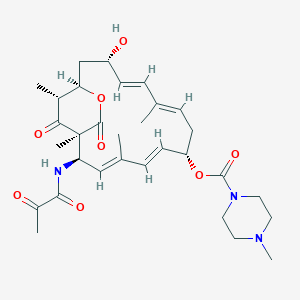

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)